N-Phenyl-N-[1-(2-phenylethyl)-3-prop-2-enylpiperidin-4-yl]propanamide
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Overview
Description
3-Allylfentanyl is an opioid analgesic that is an analogue of fentanyl. It has effects similar to fentanyl, although it is significantly less potent by weight. The addition of the allyl group reduces its potency, making it somewhat less dangerous than fentanyl itself .
Preparation Methods
The synthesis of 3-Allylfentanyl involves several steps. One common method includes the stereoselective preparation of 3-substituted-4-anilino-piperidine compounds. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Allylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
3-Allylfentanyl is primarily used in scientific research to study its pharmacological properties and potential therapeutic applications. It is used in:
Chemistry: To understand the structure-activity relationships of fentanyl analogues.
Biology: To study its effects on biological systems and its interaction with opioid receptors.
Medicine: As a reference compound in the development of new analgesics.
Industry: In the synthesis of other fentanyl analogues for research purposes.
Mechanism of Action
3-Allylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The molecular targets include the N-type voltage-operated calcium channels and calcium-dependent inwardly rectifying potassium channels, which contribute to reduced neuronal excitability .
Comparison with Similar Compounds
3-Allylfentanyl is compared with other fentanyl analogues such as:
- 3-Methylbutyrfentanyl
- 4-Fluorofentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Butyrfentanyl These compounds vary in potency and pharmacokinetics. 3-Allylfentanyl is unique due to the presence of the allyl group, which reduces its potency compared to fentanyl .
Properties
CAS No. |
82208-84-2 |
---|---|
Molecular Formula |
C25H32N2O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-phenyl-N-[(3S,4R)-1-(2-phenylethyl)-3-prop-2-enylpiperidin-4-yl]propanamide |
InChI |
InChI=1S/C25H32N2O/c1-3-11-22-20-26(18-16-21-12-7-5-8-13-21)19-17-24(22)27(25(28)4-2)23-14-9-6-10-15-23/h3,5-10,12-15,22,24H,1,4,11,16-20H2,2H3/t22-,24+/m0/s1 |
InChI Key |
BZXKQFFMDLTPJL-LADGPHEKSA-N |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCN(C[C@@H]1CC=C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CCC(=O)N(C1CCN(CC1CC=C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1CC=C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
3-allylfentanyl 3-allylfentanyl monohydrochloride, (cis)-isome |
Origin of Product |
United States |
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